molecular formula C11H17N3O2 B2582129 Tert-butyl (4-ethylpyrimidin-5-yl)carbamate CAS No. 2411636-99-0

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate

Cat. No. B2582129
CAS RN: 2411636-99-0
M. Wt: 223.276
InChI Key: JTPNBKYXTRREGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (4-ethylpyrimidin-5-yl)carbamate” is a chemical compound with the molecular formula C11H17N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Tert-butyl (4-ethylpyrimidin-5-yl)carbamate” can be represented by the linear formula C11H17N3O2 . Detailed structural analysis would require advanced techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation of Ethyl tert-butyl ether (ETBE) in Soil and Groundwater : A review by Thornton et al. (2020) summarizes current knowledge on the biodegradation and fate of ETBE, a related ether oxygenate to tert-butyl carbamates, in soil and groundwater. It highlights the aerobic biodegradation pathways, the role of microorganisms, and the potential for bioaugmentation and biostimulation strategies in contaminated sites (Thornton et al., 2020).

Synthetic Applications

Graphical Synthetic Routes of Vandetanib : Mi (2015) explores various synthetic routes for vandetanib, mentioning the use of tert-butyl compounds as intermediates in pharmaceutical manufacturing. This indicates the versatility of tert-butyl derivatives in synthetic chemistry for producing complex molecules (Mi, 2015).

Environmental Impact and Remediation

Adsorption Studies of Methyl Tert-butyl Ether (MTBE) : Vakili et al. (2017) review adsorption methods for the removal of MTBE, a compound structurally similar to tert-butyl carbamates, from the environment. This study suggests the potential of various adsorbents in mitigating the environmental impact of tert-butyl derivatives (Vakili et al., 2017).

Bioremediation Techniques

Review of MTBE Biodegradation and Bioremediation : Fiorenza and Rifai (2003) discuss the biodegradation and bioremediation of MTBE, highlighting the potential for natural attenuation and enhanced bioremediation techniques. This work underscores the adaptability of microbial communities to degrade tert-butyl compounds under various conditions (Fiorenza & Rifai, 2003).

properties

IUPAC Name

tert-butyl N-(4-ethylpyrimidin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-5-8-9(6-12-7-13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPNBKYXTRREGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate

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